1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
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Overview
Description
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry
Preparation Methods
The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used to study the formation of conjugated systems and their electronic properties . In biology and medicine, it may be explored for its potential use in biosensors and other diagnostic tools . In industry, the compound is used in the development of advanced materials, such as conducting polymers and electrochromic devices . Its high electrical conductivity, low band gap, and environmental stability make it suitable for various applications in molecular electronics and energy storage .
Mechanism of Action
The mechanism of action of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves its interaction with molecular targets and pathways in the systems where it is applied. For example, in electrochemical applications, the compound’s electroactive properties are attributed to its ability to undergo redox reactions, which facilitate the transfer of electrons . The presence of heterocyclic units in its structure enhances its electronic properties and stability, making it effective in various applications .
Comparison with Similar Compounds
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.
Properties
Molecular Formula |
C18H12N2O6S2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2 |
InChI Key |
AAJUXBITZFJNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6 |
Origin of Product |
United States |
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